molecular formula C23H29N3O3 B243918 4-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

4-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

Cat. No.: B243918
M. Wt: 395.5 g/mol
InChI Key: RLYSCDSMDWFTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide is a complex organic compound with a unique structure that includes a methoxy group, a piperazine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.

    Attachment of the Benzamide Group: The benzamide moiety is introduced through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Methoxy Group: The methoxy group is typically introduced via a nucleophilic substitution reaction using methanol or methoxide ions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of alkyl or aryl groups onto the piperazine ring.

Scientific Research Applications

4-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide: A closely related compound with similar structural features but different functional groups.

    4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide: Another analog with an acetamide group instead of a benzamide group.

Uniqueness

4-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

4-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C23H29N3O3/c1-17(2)16-22(27)26-14-12-25(13-15-26)20-8-6-19(7-9-20)24-23(28)18-4-10-21(29-3)11-5-18/h4-11,17H,12-16H2,1-3H3,(H,24,28)

InChI Key

RLYSCDSMDWFTGZ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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